molecular formula C7H5Cl2NO3S B1462541 5-(Aminocarbonyl)-2-chlorobenzenesulfonyl chloride CAS No. 1099660-74-8

5-(Aminocarbonyl)-2-chlorobenzenesulfonyl chloride

Cat. No.: B1462541
CAS No.: 1099660-74-8
M. Wt: 254.09 g/mol
InChI Key: VEHDJXYCPSRHKZ-UHFFFAOYSA-N
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Description

“5-(Aminocarbonyl)-2-chlorobenzenesulfonyl chloride” is a complex organic compound. It likely contains functional groups such as an amine (-NH2), a carbonyl group (C=O), a chlorobenzene ring, and a sulfonyl chloride group (-SO2Cl) .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions or via the use of Grignard reagents .


Molecular Structure Analysis

The molecular structure would likely be determined by the arrangement of the functional groups around the benzene ring. The carbonyl group would likely have a planar geometry, and the amine could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The amine group could act as a nucleophile, the carbonyl group could undergo addition reactions, and the sulfonyl chloride group is typically very reactive and could be displaced by a variety of nucleophiles .

Safety and Hazards

Compounds containing sulfonyl chloride groups can be hazardous and should be handled with care. They are typically corrosive and can cause burns and eye damage .

Future Directions

The synthesis and study of complex organic compounds like this one are active areas of research. These compounds can often be used as building blocks in the synthesis of pharmaceuticals or other biologically active compounds .

Properties

IUPAC Name

5-carbamoyl-2-chlorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO3S/c8-5-2-1-4(7(10)11)3-6(5)14(9,12)13/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHDJXYCPSRHKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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